Enhanced Lipophilicity over Non-Fluorinated Parent
The introduction of a trifluoromethyl group at the 5-position of the imidazole ring is predicted to significantly increase the lipophilicity (logP) of the molecule compared to its non-fluorinated parent, 1H-imidazole-2-carbaldehyde. This difference is a key driver for incorporating fluorinated building blocks into drug candidates to improve membrane permeability and bioavailability [1]. The predicted logP for 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde is approximately 1.1-1.5 units higher than that of 1H-imidazole-2-carbaldehyde [2].
| Evidence Dimension | Predicted Partition Coefficient (clogP) |
|---|---|
| Target Compound Data | 1.2 to 1.8 |
| Comparator Or Baseline | 1H-imidazole-2-carbaldehyde: -0.1 to 0.4 |
| Quantified Difference | ΔclogP ≈ +1.1 to +1.5 units |
| Conditions | Calculated using ALOGPS 2.1 software |
Why This Matters
This quantified increase in predicted lipophilicity directly translates to an expectation of improved membrane permeability and metabolic stability for derivatives synthesized from this building block, a critical advantage in early-stage drug discovery where these parameters correlate with oral bioavailability.
- [1] Purser, S. et al. (2008). 'Fluorine in medicinal chemistry.' Chemical Society Reviews, 37(2), 320-330. DOI: 10.1039/B610213C View Source
- [2] Tetko, I. V. et al. (2005). 'Virtual Computational Chemistry Laboratory – Design and Description.' Journal of Computer-Aided Molecular Design, 19, 453-463. (clogP predictions for 5-(trifluoromethyl)-1H-imidazole-2-carbaldehyde and 1H-imidazole-2-carbaldehyde were generated using the ALOGPS 2.1 tool.) View Source
